molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B010902
CAS No.: 109216-60-6
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-1H-indazole-3-carboxylate is a high-value chemical intermediate of significant interest in organic and medicinal chemistry. Its structure features a 1-methylindazole core, which is a "privileged scaffold" known for its ability to interact with diverse biological targets. The methyl ester functional group at the 3-position enhances the molecule's reactivity, making it a versatile building block for further synthetic modifications. This compound is primarily recognized for its crucial role in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a key precursor in the multi-step synthesis of the potent antiemetic drug Granisetron , a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy . The synthesis of its derivative, 1-methyl-1H-indazole-3-carboxylic acid (1-MICA), has been optimized for industrial-scale production to support the manufacturing of such therapeutics . Beyond its application for Granisetron, this compound is a fundamental starting material in drug discovery programs. The ester group can be readily hydrolyzed to the carboxylic acid or transformed into other critical functional groups, most notably amides, via coupling reactions with various amines . This allows medicinal chemists to construct extensive libraries of derivatives for structure-activity relationship (SAR) studies. The indazole scaffold is present in several FDA-approved kinase inhibitor drugs (e.g., Axitinib, Pazopanib) for oncology, highlighting the long-term research potential of this compound class in developing new therapeutic agents . Intended Use & Handling: This product is strictly for research and development purposes in a laboratory setting. It is intended for use by qualified professional researchers only. Disclaimer: this compound is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

methyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWFNXKOCOIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552092
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109216-60-6
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkoxybase-Mediated Methylation Using Trimethyl Phosphate

A widely cited method involves the reaction of indazole-3-carboxylic acid with trimethyl phosphate in the presence of magnesium ethoxide. In this approach, magnesium ethoxide (2.0 molar equivalents) is refluxed in 1-propanol under nitrogen to generate a reactive alkoxybase. Subsequent addition of indazole-3-carboxylic acid (1.0 equiv) and trimethyl phosphate (1.7 equiv) at reflux for 7 hours achieves 95.6% conversion to 1-methylindazole-3-carboxylic acid (1-MICA) with only 1.9% of the undesired 2-methyl isomer (2-MICA). The reaction mixture is then basified to pH 14 with NaOH, acidified to pH 4 with HCl, and purified via solvent removal and recrystallization in methanol-water (3:7), yielding 78.3% pure 1-MICA.

Direct Alkylation with Dimethyl Sulfate or Iodomethane

Alternative protocols employ dimethyl sulfate or iodomethane as methylating agents. For example, calcium oxide (2.0 equiv) in methanol facilitates the reaction of indazole-3-carboxylic acid with dimethyl sulfate (2.0 equiv) at reflux, producing 96.5% 1-MICA with 0.8% 2-MICA. Similarly, iodomethane (3.0 equiv) with calcium oxide in methanol achieves 98.9% 1-MICA after 24 hours. These methods highlight the importance of base selection (calcium oxide vs. magnesium ethoxide) and solvent polarity (methanol vs. 1-propanol) in controlling regioselectivity.

Esterification Techniques for Carboxylate Functionalization

The conversion of 1-methylindazole-3-carboxylic acid to its methyl ester derivative is typically accomplished via Fischer esterification or carbodiimide-mediated coupling .

Fischer Esterification with Methanol

Post-alkylation, the carboxylic acid moiety is esterified by refluxing 1-MICA in methanol with catalytic sulfuric acid. This method, while straightforward, requires careful pH control to prevent demethylation of the indazole ring. For instance, a 4-hour reflux in methanol-water (3:7) followed by neutralization and crystallization yields this compound with 99.8% purity.

In Situ Esterification During Alkylation

Notably, some protocols integrate esterification and alkylation into a single step. When using trimethyl phosphate as both methylating agent and esterification reagent, the reaction simultaneously introduces the N-methyl group and forms the methyl ester. This one-pot approach reduces purification steps and improves overall yield to 85–90%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • 1-Propanol : Enhances solubility of magnesium ethoxide, favoring N-methylation over O-methylation.

  • Methanol : Accelerates esterification but risks side reactions with calcium oxide.

Temperature and Reaction Time

  • Reflux (80–100°C) : Optimal for complete conversion within 5–7 hours.

  • Extended reaction times (>24 hours) : Reduce 2-MICA content to <0.5% but risk decomposition.

Stoichiometric Ratios

  • Trimethyl phosphate (1.7 equiv) : Balances reactivity and cost.

  • Iodomethane (3.0 equiv) : Compensates for volatility but increases waste.

Purification and Crystallization Strategies

Post-synthesis purification is critical for pharmaceutical-grade output:

Acid-Base Workup

  • Basification (pH 14) dissolves unreacted starting material.

  • Acidification (pH 4) precipitates the product, removing ionic impurities.

Solvent Recrystallization

  • Methanol-water (3:7) achieves 99.8% purity via differential solubility.

  • Ethyl acetate slow evaporation produces X-ray quality crystals, as demonstrated for structurally analogous compounds.

Analytical Characterization

Key quality control metrics include:

HPLC Purity Analysis

  • Reverse-phase C18 columns (UV detection at 254 nm) resolve 1-MICA, 2-MICA, and residual indazole-3-carboxylic acid.

Spectroscopic Confirmation

  • ¹H NMR : Methyl singlet at δ 3.9–4.1 ppm (N-CH₃), ester COOCH₃ at δ 3.8 ppm.

  • X-ray crystallography : Confirms planar indazole-ester conjugation, with C3–C14 bond lengths of 1.479 Å indicating resonance stabilization .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds:

  • Antiemetic Drugs : It is utilized in the production of Granisetron, an antiemetic drug used to prevent nausea and vomiting caused by cancer chemotherapy .
  • Protein Kinase Inhibitors : The compound has been explored for its potential as a precursor for indazole-pyridine-based protein kinase/Akt inhibitors, which may have therapeutic applications in cancer treatment .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors of human neutrophil elastase, an enzyme implicated in inflammatory diseases. This highlights its potential role in developing anti-inflammatory agents .

Synthetic Cannabinoids

This compound has been identified as a structural component in the synthesis of synthetic cannabinoid receptor agonists (SCRAs). These compounds are studied for their psychoactive effects and potential therapeutic uses .

Case Study 1: Granisetron Synthesis

In a study focusing on the synthesis of Granisetron, researchers demonstrated an efficient method for producing this compound from indazole-3-carboxylic acid. The resulting compound was characterized by high purity and yield, making it suitable for pharmaceutical applications .

Case Study 2: Neutrophil Elastase Inhibition

A series of experiments evaluated the inhibitory effects of N-benzoylindazole derivatives, including those derived from this compound, on human neutrophil elastase. The findings suggested significant inhibition, indicating potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-Methyl-1H-Indazole-3-Carboxylate

  • Structure : Ethyl ester instead of methyl at the 3-position.
  • Synthesis : Similar alkylation methods, substituting methyl halides with ethyl equivalents .
  • Applications : Used in the synthesis of STAT3 inhibitors for anticancer research .

Isopropyl 1-Methyl-1H-Indazole-3-Carboxylate

  • Structure : Isopropyl ester at the 3-position.
  • Synthesis : Utilizes isopropyl halides or alcohols in alkylation reactions .
  • Properties : Further increased lipophilicity (¹H NMR: δ 1.46 ppm, isopropyl CH₃; ¹³C NMR: δ 22.17 ppm, isopropyl CH₃) .
  • Applications: Explored in cannabinoid receptor agonist studies, where bulkier esters may modulate receptor binding selectivity .

Benzyl 7-(Benzyloxy)-1-Methyl-1H-Indazole-3-Carboxylate

  • Structure : Benzyl ester at the 3-position and benzyloxy substituent at the 7-position.
  • Synthesis : Introduces benzyl groups via nucleophilic substitution or protective group strategies .
  • Properties : Significant steric hindrance and high molecular weight (372.42 g/mol), impacting pharmacokinetics.
  • Applications : Investigated for cancer bioactivity and interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

Methyl 5-(Benzyloxy)-1H-Indazole-3-Carboxylate

  • Structure : Benzyloxy substituent at the 5-position.
  • Synthesis : Benzyl protection of hydroxyl groups prior to esterification .
  • Properties : Enhanced electron-withdrawing effects from the benzyloxy group may influence reactivity in further functionalization.
  • Applications : Intermediate in antiviral and anti-inflammatory agent development .

Hydrolysis Products: 1-Methyl-1H-Indazole-3-Carboxylic Acid

  • Structure : Carboxylic acid at the 3-position.
  • Synthesis: Hydrolysis of the methyl ester using NaOH in ethanol/THF .
  • Properties : Higher polarity (lower logP) improves water solubility, making it suitable for salt formation or conjugation in prodrug design.
  • Applications : Key precursor for metal-organic frameworks (MOFs) or bioactive derivatives .

Table 1: Comparative Overview of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Primary Applications
This compound C₁₀H₁₀N₂O₂ 190.20 1-CH₃, 3-COOCH₃ ~1.8 Drug intermediate, neuroscience
Ethyl 1-methyl-1H-indazole-3-carboxylate C₁₁H₁₂N₂O₂ 204.23 1-CH₃, 3-COOCH₂CH₃ ~2.3 STAT3 inhibitors, anticancer
Isopropyl 1-methyl-1H-indazole-3-carboxylate C₁₂H₁₄N₂O₂ 218.25 1-CH₃, 3-COOCH(CH₃)₂ ~2.9 Cannabinoid receptor agonists
Benzyl 7-(benzyloxy)-1-methyl-1H-indazole-3-carboxylate C₂₃H₂₀N₂O₃ 372.42 1-CH₃, 3-COOBn, 7-OBn ~4.5 Cancer research, neurotransmitter modulation
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate C₁₆H₁₄N₂O₃ 282.29 3-COOCH₃, 5-OBn ~3.2 Antiviral agents, inflammation
1-Methyl-1H-indazole-3-carboxylic acid C₉H₈N₂O₂ 176.17 1-CH₃, 3-COOH ~0.5 MOFs, prodrug synthesis

*logP values estimated using XLogP3 algorithms .

Biological Activity

Methyl 1-methyl-1H-indazole-3-carboxylate, a derivative of indazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol

The compound features an indazole ring system, which is known for its ability to interact with various biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant, indicating a potential therapeutic role in inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A series of assays conducted on various cancer cell lines revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates:

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-71570
HT-292065

These results highlight the potential of this compound as an adjunct in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Interaction with Receptors : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. Administration of the compound resulted in reduced joint swelling and histological evidence of decreased inflammation compared to control groups. This suggests its potential utility in treating autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-methyl-1H-indazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via hydrolysis of methyl esters of indazole derivatives. A typical procedure involves reacting the precursor (e.g., 1-methyl-1H-indazole-3-carboxylic acid) with methanol under acidic or basic conditions. For example, a NaOH/ethanol system in THF at reflux has been used for similar esters . Crystallization from petroleum ether/methanol yields pure product . Optimization should focus on solvent selection (THF/ethanol), stoichiometry of reagents (e.g., NaOH ratio), and reaction time to minimize side products.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the methyl ester and indazole ring protons/carbons. For example, the methyl ester group typically appears as a singlet at ~3.9–4.0 ppm in 1H^1 \text{H} NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) can resolve the molecular structure. The crystal structure of the analogous 1-methyl-1H-indazole-3-carboxylic acid revealed intermolecular O–H···O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

  • Methodological Answer : Use software suites like SHELXL for iterative refinement. Discrepancies may arise from thermal motion or disorder; apply restraints or constraints based on chemically reasonable geometries. Validate the final structure using tools like PLATON to check for missed symmetry or hydrogen bonding patterns. For example, hydrogen bonding in the carboxylate group can lead to dimeric structures via inversion centers, requiring careful analysis of intermolecular interactions .

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties. Basis sets like 6-31G(d,p) are sufficient for geometry optimization. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For solvation effects, include implicit solvent models (e.g., PCM). Compare computed IR spectra with experimental data to validate accuracy.

Q. How does the compound’s structure influence its bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the indazole core or ester group systematically. For example, replacing the methyl ester with bulkier substituents (e.g., isobutyl or pentyl groups) alters lipophilicity and receptor binding, as seen in synthetic cannabinoid analogs . Test derivatives for agonist/antagonist activity using in vitro assays (e.g., CB1/CB2 receptor binding ). Correlate substituent electronic effects (Hammett constants) with bioactivity trends.

Q. What are the key factors affecting the compound’s stability under experimental storage conditions?

  • Methodological Answer : Store the compound at -20°C in inert solvents (e.g., acetonitrile) to prevent hydrolysis of the ester group . Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture or light. For solid-state stability, assess crystallinity using powder XRD, as amorphous forms may degrade faster due to higher reactivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) impact crystal packing and physicochemical properties?

  • Methodological Answer : In the crystal lattice, the carboxylate group forms O–H···O hydrogen bonds, creating dimeric pairs . These interactions influence melting points and solubility. Use Mercury or OLEX2 to visualize packing motifs. For solubility optimization, disrupt hydrogen bonding via co-crystallization with hydrophilic counterions (e.g., sodium or potassium salts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-1H-indazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.